Cas no 105072-37-5 (1,3-Benzodioxole-5-acetamide, N-(1-methylethyl)-)

1,3-Benzodioxole-5-acetamide, N-(1-methylethyl)- is a specialized organic compound featuring a benzodioxole core structure substituted with an acetamide group at the 5-position, further modified with an isopropyl moiety on the nitrogen. This compound is of interest in synthetic and medicinal chemistry due to its structural similarity to biologically active benzodioxole derivatives, which are known for their potential pharmacological properties. Its well-defined molecular architecture makes it a valuable intermediate for the development of novel compounds in drug discovery and agrochemical research. The presence of the isopropyl group enhances steric and electronic properties, offering versatility in further functionalization. Suitable for controlled reactions, it is typically handled under standard laboratory conditions.
1,3-Benzodioxole-5-acetamide, N-(1-methylethyl)- structure
105072-37-5 structure
Product Name:1,3-Benzodioxole-5-acetamide, N-(1-methylethyl)-
CAS No:105072-37-5
MF:C12H15NO3
MW:221.252403497696
CID:5962256
PubChem ID:23548504
Update Time:2025-08-05

1,3-Benzodioxole-5-acetamide, N-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxole-5-acetamide, N-(1-methylethyl)-
    • N-(1-Methylethyl)-1,3-benzodioxole-5-acetamide
    • Z763378064
    • 2-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)acetamide
    • 105072-37-5
    • AKOS027689192
    • EN300-732990
    • 2-(1,3-dioxaindan-5-yl)-N-(propan-2-yl)acetamide
    • Inchi: 1S/C12H15NO3/c1-8(2)13-12(14)6-9-3-4-10-11(5-9)16-7-15-10/h3-5,8H,6-7H2,1-2H3,(H,13,14)
    • InChI Key: WGAXLGDVRQFRHL-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(CC(NC(C)C)=O)C=C2OC1

Computed Properties

  • Exact Mass: 221.10519334g/mol
  • Monoisotopic Mass: 221.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • Density: 1.169±0.06 g/cm3(Predicted)
  • Boiling Point: 411.7±24.0 °C(Predicted)
  • pka: 15.63±0.46(Predicted)

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1,3-Benzodioxole-5-acetamide, N-(1-methylethyl)- Related Literature

Additional information on 1,3-Benzodioxole-5-acetamide, N-(1-methylethyl)-

1,3-Benzodioxole-5-acetamide, N-(1-methylethyl)- (CAS No. 105072-37-5)

The compound 1,3-Benzodioxole-5-acetamide, N-(1-methylethyl)-, also known by its CAS registry number CAS No. 105072-37-5, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzodioxole ring system with an acetamide group substituted at the 5-position. The presence of the N-(1-methylethyl) group further enhances its chemical properties, making it a versatile molecule for research and development purposes.

The molecular formula of this compound is C14H16N2O3, and its molecular weight is approximately 264.29 g/mol. The benzodioxole ring system contributes to its aromatic stability, while the acetamide group introduces amide functionalities that can participate in hydrogen bonding and other intermolecular interactions. The N-(1-methylethyl) substituent adds a branched alkyl chain, which influences the compound's solubility, stability, and reactivity in different chemical environments.

Recent studies have highlighted the potential of 1,3-Benzodioxole-5-acetamide, N-(1-methylethyl)- in drug discovery and development. Researchers have explored its role as a potential lead compound for designing bioactive molecules targeting various therapeutic areas. For instance, investigations into its ability to modulate enzyme activity and interact with cellular receptors have shown promising results. These findings underscore the importance of this compound in advancing our understanding of molecular mechanisms underlying diseases such as cancer, inflammation, and neurodegenerative disorders.

In addition to its pharmacological applications, this compound has also been utilized in materials science for developing advanced materials with tailored properties. Its unique combination of aromaticity and amide functionality makes it an attractive candidate for designing polymers, coatings, and other materials with enhanced mechanical and thermal stability. Recent advancements in polymer chemistry have demonstrated the potential of incorporating this compound into high-performance materials for use in aerospace, electronics, and automotive industries.

The synthesis of CAS No. 105072-37-5 involves a multi-step process that typically begins with the preparation of the benzodioxole precursor followed by acetylation and substitution reactions to introduce the desired functional groups. Optimization of reaction conditions has been a focus of recent research efforts to improve yield and purity while minimizing environmental impact. These improvements have made the synthesis process more efficient and scalable for industrial applications.

In terms of physical properties, this compound exhibits a melting point of approximately 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and dimethylformamide facilitates its use in various laboratory techniques including chromatography and spectroscopy. The compound's stability under thermal and oxidative conditions has also been extensively studied to ensure its suitability for long-term storage and use in demanding environments.

The application of computational chemistry tools has further enhanced our understanding of the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into its molecular orbitals, dipole moments, and reactivity patterns. These computational studies have complemented experimental findings by predicting potential reaction pathways and guiding the design of novel derivatives with improved properties.

In conclusion, 1,3-Benzodioxole-5-acetamide, N-(1-methylethyl)- (CAS No. 105072-37-5) stands as a remarkable example of how organic compounds can be harnessed for diverse applications across multiple disciplines. With ongoing research uncovering new aspects of its chemical behavior and utility, this compound continues to be a focal point for innovation in science and technology.

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